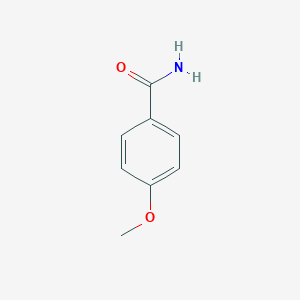

1-phénoxypropan-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Methyl-2-phenoxyethylamine can be inferred from the methodologies described in the papers. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine involved etherification and reduction starting from p-chlorobenzonitrile and p-cresol . This method could potentially be adapted for the synthesis of 1-Methyl-2-phenoxyethylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methyl-2-phenoxyethylamine has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-((2-(2-Hydroxyethylamino)ethylimino)methyl)phenol was determined at 130K, showing that it belongs to the orthorhombic space group . Although this compound is not identical to 1-Methyl-2-phenoxyethylamine, the methods used for structural determination could be applicable.

Chemical Reactions Analysis

The papers provide insights into the reactivity of compounds with functionalities similar to those in 1-Methyl-2-phenoxyethylamine. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides resulted in multiple arylation via successive C-C and C-H bond cleavages . This type of reactivity could be relevant when considering the chemical reactions that 1-Methyl-2-phenoxyethylamine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Methyl-2-phenoxyethylamine can be deduced from the studies. Spectroscopic investigations and quantum chemical computational studies have been performed to understand the electronic structure, molecular electrostatic potential, and non-linear optical properties of similar compounds . These studies provide a foundation for predicting the properties of 1-Methyl-2-phenoxyethylamine.

Relevant Case Studies

Although no direct case studies involving 1-Methyl-2-phenoxyethylamine were found in the provided papers, the antiviral activity of deoxy analogs of HEPT derivatives and the antiserotonin activity of 1-Benzyl-2-methyl-5-hydroxytryptamine suggest that compounds with similar structural features can exhibit significant biological activities. These findings could be relevant when considering potential applications of 1-Methyl-2-phenoxyethylamine in a pharmacological context.

Applications De Recherche Scientifique

Recherche en sciences de la vie

La 1-phénoxypropan-2-amine est utilisée dans la recherche en sciences de la vie pour la synthèse de molécules bioactives. Sa capacité à introduire une fraction phénoxyéthylamine dans des structures plus importantes est précieuse pour créer des composés ayant une activité biologique potentielle. Ceci est particulièrement pertinent dans le développement de nouveaux produits pharmaceutiques où des modifications de la structure moléculaire peuvent entraîner des changements importants dans l'efficacité et la pharmacocinétique d'un médicament .

Science des matériaux

En science des matériaux, ce composé sert de précurseur pour la synthèse de polymères et de résines. Le groupe phénoxy peut interagir avec d'autres composants pour former des chaînes polymériques stables, qui sont utiles pour créer des matériaux ayant des propriétés mécaniques et chimiques spécifiques. Ces matériaux peuvent être appliqués dans diverses industries, notamment l'automobile, l'aérospatiale et les biens de consommation .

Synthèse chimique

La this compound est un intermédiaire clé en synthèse organique. Elle peut subir diverses réactions chimiques, telles que l'alkylation, l'acylation et l'oxydation, pour produire une large gamme de dérivés. Ces dérivés sont essentiels pour la synthèse de molécules organiques complexes utilisées dans les colorants, les parfums et les produits agrochimiques .

Chromatographie

Ce composé peut être utilisé en chromatographie comme composé standard ou de référence en raison de ses propriétés chimiques uniques. Il aide à l'étalonnage des systèmes chromatographiques et sert de point de comparaison pour l'identification et la quantification de composés similaires dans des mélanges complexes .

Chimie analytique

En chimie analytique, la this compound est employée dans le développement de méthodes analytiques. Elle peut agir comme réactif ou réactant dans la détection et la quantification de diverses espèces chimiques. Sa réactivité la rend adaptée à une utilisation dans les analyses spectrophotométriques et électrochimiques .

Biocatalyse

Le composé est utilisé dans les procédés biocatalytiques, en particulier dans le développement d'amides chiraux. Il sert de substrat pour les cascades amine transaminase-lipase, qui sont des méthodes innovantes pour la synthèse de composés chiraux en conditions de flux. Cette application est cruciale pour l'industrie pharmaceutique, où la production de substances énantiomériquement pures est essentielle .

Développement pharmaceutique

La this compound est impliquée dans le développement de produits pharmaceutiques, en particulier dans la création de nouveaux agents du système nerveux central (SNC). Sa similitude structurale avec la phénéthylamine, un composé présent dans divers neurotransmetteurs, en fait un échafaudage précieux pour la conception de médicaments ciblant les troubles du SNC .

Sciences de l'environnement

En sciences de l'environnement, les dérivés de ce composé sont étudiés pour leur potentiel de pesticides et d'herbicides respectueux de l'environnement. Les recherches portent sur le développement de composés efficaces contre les ravageurs, mais ayant un impact minimal sur les espèces non ciblées et les écosystèmes .

Safety and Hazards

Mécanisme D'action

Target of Action

1-Phenoxypropan-2-amine, also known as 1-Methyl-2-phenoxyethylamine or 1-Phenoxy-2-propanamine, is primarily targeted by transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism .

Mode of Action

The compound interacts with its target, the transaminase enzyme, in a process known as transamination . In this process, the enzyme converts a prochiral ketone into 1-phenoxypropan-2-amine . This reaction is facilitated by an amine donor, such as isopropylamine .

Biochemical Pathways

The transamination process involving 1-phenoxypropan-2-amine affects the amino acid metabolism pathway . The conversion of prochiral ketones to 1-phenoxypropan-2-amine results in the production of novel disubstituted 1-phenylpropan-2-amines . These compounds are pharmaceutically relevant and can be used in the synthesis of various drugs .

Result of Action

The result of the action of 1-phenoxypropan-2-amine involves the production of enantiopure, pharmaceutically relevant disubstituted 1-phenylpropan-2-amines . These compounds have potential applications in the pharmaceutical industry, particularly in the synthesis of various drugs .

Action Environment

The action of 1-phenoxypropan-2-amine is influenced by various environmental factors. For instance, the transamination process is facilitated by the presence of an amine donor . Additionally, the use of immobilized whole-cell biocatalysts with ®-transaminase activity has been reported to enhance the synthesis of the compound . .

Analyse Biochimique

Biochemical Properties

For instance, it can be converted from 1-phenoxypropan-2-one using isopropylamine as an amine donor

Cellular Effects

For example, primary amine-containing compounds exhibit high Golgi localization with no toxicity

Molecular Mechanism

It’s known that this compound can participate in enzymatic reactions, such as the conversion from 1-phenoxypropan-2-one

Propriétés

IUPAC Name |

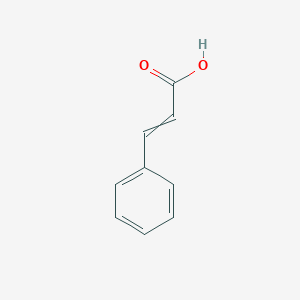

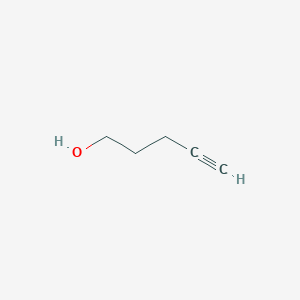

1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYFHRVPKIFGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

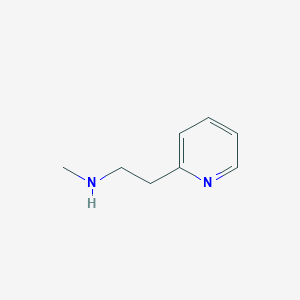

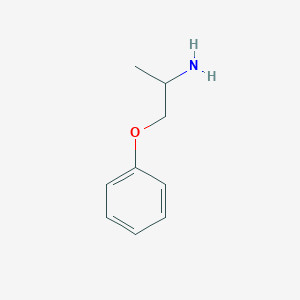

CC(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313534 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35205-54-0 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35205-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 1-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1-Methyl-2-phenoxyethylamine chosen as the internal standard for quantifying 3-amino-1-phenylbutane (APB) in urine?

A1: While the research paper [] doesn't explicitly explain the rationale behind choosing 1-Methyl-2-phenoxyethylamine as the internal standard, several factors likely contributed to this decision. Ideal internal standards share similar chemical properties and chromatographic behavior with the analyte of interest. It's plausible that 1-Methyl-2-phenoxyethylamine possesses a similar structure and polarity to APB, allowing for comparable extraction efficiencies and similar retention times during gas chromatography. This similarity helps ensure accurate and reliable quantification of APB in urine samples.

Q2: What specific analytical method was used to quantify 1-Methyl-2-phenoxyethylamine and how was the method validated?

A2: The researchers used a highly specific and sensitive method called gas chromatography/mass spectrometry (GC/MS) to quantify both 1-Methyl-2-phenoxyethylamine (internal standard) and 3-amino-1-phenylbutane (APB) []. Before analysis, urine samples underwent alkalization and extraction with ether. The extracted compounds, including the internal standard, were derivatized with a chiral reagent to enable the separation and quantification of enantiomers. Detection was achieved using electron capture negative ion chemical ionization mass spectrometry, specifically targeting the [M--32]- ions of both the analyte and internal standard.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.